Buparvaquone - 88426-33-9

Buparvaquone

Catalog Number: EVT-317511
CAS Number: 88426-33-9
Molecular Formula: C21H26O3
Molecular Weight: 326.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Buparvaquone is a hydroxynaphthoquinone, a class of organic compounds characterized by a naphthoquinone core structure with hydroxyl substituents. [] It was initially developed as an anti-theilerial drug for the treatment of East Coast fever in cattle caused by Theileria parva. [] Its potent antiparasitic activity has led to extensive research into its applications against various protozoan parasites, including those responsible for leishmaniasis, babesiosis, and cryptosporidiosis. [, , , , , , , ]

Synthesis Analysis

One method for synthesizing Buparvaquone involves a multi-step process using tert-butylcyclohexyl acetic acid, sodium omadine, and 1,4-naphthoquinone as starting materials. [] The process begins by reacting tert-butylcyclohexyl acetic acid with sodium omadine to produce tert-butylcyclohexyl acetic acid 2-thioxo-pyridin-1-yl ester. [] This ester then undergoes an addition reaction with 1,4-naphthoquinone, yielding 2-[(4-tert-butylcyclohexyl)methyl]-3-(2-pyridinylsulfanyl)-1,4-naphthalenedione. [] Finally, this compound is subjected to hydrolysis with methanol, tripotassium phosphate trihydrate, and water, followed by acidification and filtration to obtain crude Buparvaquone. [] Recrystallization using isopropanol then yields the final Buparvaquone product. []

Another synthesis route utilizes 1,4-benzopyran diketone and p-tert-butylcyclohexyl acetaldehyde as starting materials. [] This method involves a condensation and rearrangement reaction to produce pharmaceutical grade Buparvaquone. [] This method boasts a higher yield compared to previous methods and avoids the use of expensive catalysts. []

Molecular Structure Analysis

Buparvaquone's molecular structure consists of a naphthoquinone core with a hydroxyl group at the 3-position and a bulky tert-butylcyclohexylmethyl substituent at the 2-position. [, , ] These structural features are crucial for its interactions with biological targets and its overall antiparasitic activity.

Chemical Reactions Analysis

Buparvaquone can undergo reduction with sodium borohydride (NaBH4) in methanol, producing a red-colored product. [] This reduction product can be measured spectrophotometrically at 489 nm or spectrofluorometrically at 450 nm after excitation at 334 nm. []

Mechanism of Action

Buparvaquone's primary mechanism of action involves binding to cytochrome b, a key component of the electron transport chain within the parasite's mitochondria. [, , ] This binding inhibits electron transport, disrupting the parasite's energy production and ultimately leading to its demise. [, , ] Specific mutations in the cytochrome b gene, particularly within the quinol oxidation (Qo2) drug-binding site, have been associated with resistance to Buparvaquone in Theileria annulata. [, , ]

Applications

1. In vitro and in vivo studies on leishmaniasis:- Demonstrated effectiveness in reducing parasite burden and lesion size in cutaneous leishmaniasis models. []- Showed promising activity against both cutaneous and visceral leishmaniasis species. []- Significantly reduced liver parasite burden in visceral leishmaniasis models, especially in phosphate prodrug forms. []- Identified as a potential alternative treatment for feline sporotrichosis caused by Sporothrix brasiliensis. []

2. Research on Theileria annulata resistance:- Identified mutations in the cytochrome b gene associated with Buparvaquone resistance. [, , ]- Developed allele-specific PCR assays for detecting resistance-associated mutations. []- Investigated the association between mutations and the selection of resistant parasite genotypes. [, ]

3. Babesia equi infection studies:- Evaluated therapeutic efficacy in splenectomized donkeys and horses with acute infection. [, , ]- Demonstrated effectiveness in reducing parasitemia but observed recrudescence of infection and establishment of carrier state. [, , ]

4. Cryptosporidiosis treatment:- Investigated effectiveness in reducing oocyst excretion and improving clinical parameters in diarrheal calves. [, ]- Demonstrated potential as a single-dose treatment option for neonatal calf diarrhea. []

5. Drug delivery system development:- Developed water-soluble phosphate prodrugs for improved topical and oral delivery. []- Evaluated biogenic nanoporous silicon carriers to improve efficacy against resistant visceral leishmaniasis. []- Characterized nebulized nanosuspensions for pulmonary delivery. []

6. Immunological studies:- Investigated the impact of Buparvaquone treatment on Theileria annulata-infected bovine lymphoblastoid cells. []- Demonstrated the drug's ability to prevent infected cells from stimulating uninfected lymphocytes. []

7. Analytical method development:- Developed and validated high-performance liquid chromatography (HPLC) methods for determining Buparvaquone content in injections and plasma. [, ]- Developed spectrophotometric and spectrofluorometric methods for quantifying Buparvaquone. [, ]

Future Directions
  • Further research is needed to optimize Buparvaquone's efficacy against resistant Theileria annulata strains. [, , ]
  • Continued development of novel drug delivery systems to enhance bioavailability and reduce side effects. [, , ]
  • Investigating the potential of Buparvaquone and its analogs for treating other parasitic diseases. [, , , ]
  • Exploring the use of Buparvaquone in combination therapies with other antiparasitic agents. [, , , ]
  • Understanding the detailed molecular mechanisms of action and resistance development to guide the development of next-generation antiparasitic drugs. [, , , ]

Parvaquone

Relevance: Parvaquone's structural similarity to Buparvaquone makes it a relevant comparison in research exploring anti-parasitic agents. While both belong to the hydroxynaphthoquinone class, Buparvaquone demonstrates superior efficacy and pharmacokinetic properties compared to Parvaquone [, ].

2-Hydroxy-1,4-Naphthoquinone (NQ)

Relevance: NQ's relevance stems from being a core structure in Buparvaquone and other related anti-leishmanial compounds. Understanding its properties and limitations provides a foundation for developing more potent and specific anti-parasitic drugs like Buparvaquone [].

Buparvaquone-3-phosphate

Compound Description: Buparvaquone-3-phosphate is a water-soluble phosphate prodrug of Buparvaquone designed to overcome the parent drug's low water solubility and potentially enhance its bioavailability. This prodrug demonstrated significant improvement in aqueous solubility compared to Buparvaquone, making it suitable for topical and oral drug delivery [, ].

Relevance: Buparvaquone-3-phosphate directly addresses the limitations of Buparvaquone's poor water solubility while maintaining its antileishmanial activity. Its development highlights the importance of optimizing drug delivery to enhance the therapeutic potential of Buparvaquone [].

3-Phosphonooxymethyl-buparvaquone

Compound Description: 3-Phosphonooxymethyl-buparvaquone is another water-soluble phosphate prodrug of Buparvaquone, designed to improve both topical and oral drug delivery against cutaneous and visceral leishmaniasis. Like Buparvaquone-3-phosphate, it shows significantly enhanced water solubility compared to the parent drug. This prodrug effectively permeates human skin and readily releases Buparvaquone, indicating its promise for treating cutaneous leishmaniasis [].

Relevance: This prodrug further exemplifies efforts to improve Buparvaquone's bioavailability. Its successful skin permeation underscores its potential for treating cutaneous leishmaniasis, an area where Buparvaquone's poor water solubility posed a significant challenge [, ].

Diminazene Aceturate

Relevance: While not structurally related to Buparvaquone, Diminazene aceturate is often used in combination with Buparvaquone in treating concurrent infections of Trypanosoma and Theileria species [, ]. Furthermore, it serves as a comparative benchmark for assessing the efficacy of Buparvaquone in treating trypanosomiasis [, , ].

Isometamidium Chloride

Relevance: Like Diminazene aceturate, Isometamidium chloride serves as a reference drug in studies evaluating the anti-trypanosomal activity of Buparvaquone. Its well-established efficacy provides a comparative baseline for assessing the effectiveness of Buparvaquone against trypanosomal infections [, , ].

Imidocarb Dipropionate

Relevance: Although not structurally related to Buparvaquone, Imidocarb dipropionate is often included in studies investigating novel treatments for babesiosis, where Buparvaquone has shown some efficacy []. Its inclusion helps researchers assess the comparative efficacy and safety of Buparvaquone against other established antibabesial agents.

Artemether

Relevance: Artemether is frequently studied in combination with Buparvaquone to assess their synergistic potential against both babesiosis [] and theileriosis [, ]. This approach explores whether combining drugs with different mechanisms of action can enhance therapeutic efficacy against these parasitic infections.

Oxytetracycline

Relevance: While not an anti-protozoal drug like Buparvaquone, Oxytetracycline is often used as an adjunctive therapy in treating theileriosis and babesiosis. It helps control secondary bacterial infections that may arise due to the immunosuppressive effects of these parasitic diseases [, , ].

Properties

CAS Number

88426-33-9

Product Name

Buparvaquone

IUPAC Name

3-[(4-tert-butylcyclohexyl)methyl]-4-hydroxynaphthalene-1,2-dione

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C21H26O3/c1-21(2,3)14-10-8-13(9-11-14)12-17-18(22)15-6-4-5-7-16(15)19(23)20(17)24/h4-7,13-14,22H,8-12H2,1-3H3

InChI Key

NEGDTWQGGLJCTL-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC(CC1)CC2=C(C3=CC=CC=C3C(=O)C2=O)O

Synonyms

2-((4-tert-butylcyclohexyl)methyl)-3-hydroxy-1,4-naphthoquinone
buparvaquone
BW 720C
BW-720C

Canonical SMILES

CC(C)(C)C1CCC(CC1)CC2=C(C3=CC=CC=C3C(=O)C2=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.